2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile
Overview
Description
The compound “2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms . The trifluoromethyl group attached to the pyrazole ring is a common motif in medicinal chemistry, known for its ability to modulate the biological activity of a wide range of compounds .
Scientific Research Applications
Anti-inflammatory and Antibacterial Agents
Trifluoromethylpyrazoles have been extensively studied for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially at the 3- or 5-position on the pyrazole nucleus, significantly influences the biological activity of these compounds. Such modifications have led to the development of novel anti-inflammatory and antibacterial agents with improved action profiles and minimized side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis of Heterocycles
Pyrazole derivatives serve as crucial intermediates in the synthesis of various heterocyclic compounds, which are integral to pharmaceuticals and agrochemical products. The versatility of pyrazoles in organic synthesis allows for the creation of a wide array of biologically active compounds, showcasing their importance in drug development and material science (Dar & Shamsuzzaman, 2015).
Development of Anticancer Agents
Research into pyrazoline derivatives has also uncovered their potential in anticancer therapy. The diverse chemical structure of pyrazolines enables the synthesis of derivatives that exhibit significant biological effects, including anticancer activity. This area of study offers promising avenues for the development of new therapeutic agents targeting various forms of cancer (Ray et al., 2022).
Therapeutic Applications for Neurodegenerative Disorders
Pyrazoline-containing compounds have been identified as potential therapeutic targets for neurodegenerative diseases. These compounds exhibit neuroprotective properties and have shown efficacy in managing conditions such as Alzheimer’s and Parkinson’s diseases. Their ability to inhibit key enzymes involved in neurodegeneration highlights the therapeutic potential of pyrazoline derivatives in treating these debilitating disorders (Ahsan et al., 2022).
Antimicrobial and Antiviral Drug Design
The structural motif of pyrazoles is central to the design of drugs with antimicrobial and antiviral properties. Pyrazole scaffolds have been successfully incorporated into compounds that target a range of pathogens, demonstrating the versatility of this heterocyclic core in medicinal chemistry (Karati, Mahadik, & Kumar, 2022).
properties
IUPAC Name |
2-[3-(trifluoromethyl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-1-yl]acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3N3/c10-9(11,12)8-6-2-1-3-7(6)15(14-8)5-4-13/h1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NASMQJSQPMBALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2C(F)(F)F)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(trifluoromethyl)-5,6-dihydrocyclopenta[c]pyrazol-1(4H)-yl)acetonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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